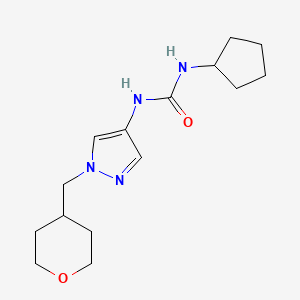

N-((1-环戊基-5-(噻吩-2-基)-1H-吡唑-3-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

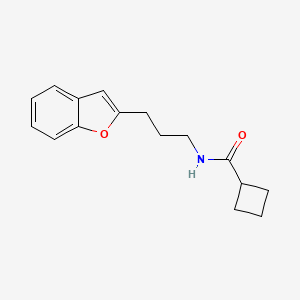

The compound "N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide" is a derivative of thiophene-2-carboxamide, which is a core structure in various synthesized compounds with potential biological activities. The thiophene moiety is a common feature in molecules that have been studied for their antidepressant activity, inhibition of carbonic anhydrase isoenzymes, and effects on cell growth .

Synthesis Analysis

The synthesis of related thiophene-2-carboxamide derivatives involves various chemical reactions. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides includes a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another method involves a Suzuki cross-coupling reaction to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . These methods indicate that the synthesis of the compound would likely involve similar multi-step organic reactions, possibly including ring closure and cross-coupling steps.

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . X-ray crystal structural analysis and computational methods like density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of these compounds, revealing that the s-cis conformer is more stable than the s-trans isomer . These analyses are crucial for understanding the conformation and reactivity of the compound .

Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives undergo various chemical reactions, including electrophilic cyclization, which can lead to the formation of oxazolyl-pyrazoles . The reactivity of these compounds can be influenced by the presence of different functional groups, which can be strategically introduced or modified to enhance the desired biological activity or to modulate the physicochemical properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, stability, and reactivity. Computational studies, including DFT calculations, provide insights into reactivity parameters like frontier molecular orbitals, energy gaps, and hyperpolarizability, which are important for understanding the electronic properties and potential nonlinear optical (NLO) behavior of these compounds . The biological activities of these compounds, such as antidepressant effects and cytotoxicity towards cancer cell lines, are also related to their ability to cross biological barriers and their interaction with biological targets .

科学研究应用

合成和表征

一项研究描述了噻吩基吡唑和异噁唑的合成,包括类似于N-((1-环戊基-5-(噻吩-2-基)-1H-吡唑-3-基)甲基)噻吩-2-甲酰胺的化合物,采用了1,3-偶极环加成方法的绿色途径。该过程还探讨了它们的抗菌活性,突出了在抗菌和抗真菌治疗中的潜在应用(Sowmya et al., 2018)。

另一项研究聚焦于新型吡唑衍生物的合成和表征,这些衍生物在结构上与所查询的化合物相关,揭示了它们的晶体结构、热稳定性以及在材料科学和分子电子学中的潜在应用(Kumara et al., 2018)。

抗菌和抗癌应用

对功能化的噻吩基吡唑酰胺进行了合成和表征,通过计算应用和非线性光学性质揭示了它们的结构特征。这些研究提供了这些化合物作为抗菌剂的潜力以及它们在开发具有特定光学特性材料中的相关性的证据(Kanwal et al., 2022)。

在杂环合成中探索噻吩基肼酮酸酯突显了这些化合物在生成各种杂环衍生物(包括吡唑)方面的多功能性,这可能在设计新型治疗剂方面具有潜力(Mohareb et al., 2004)。

报道了一种将吡唑羧酰胺与噻吩相连的新方法,展示了它们生产的有效方法。这些化合物表现出有希望的抗菌活性,表明它们在医学应用中的潜力(Prabhudeva et al., 2019)。

新型治疗研究

- 对噻吩基吡唑啉的合成和临床前评估研究揭示了某些衍生物可能作为潜在的抗抑郁药物具有治疗用途。这表明了噻吩基化合物在抑郁症治疗中的广泛治疗应用(Mathew et al., 2014)。

属性

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(17-8-4-10-24-17)19-12-13-11-15(16-7-3-9-23-16)21(20-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYJCBYWHYFORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)

![6-(3-Fluorophenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2516755.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)